

In-depth Technical Guide: Fmoc- β -cyclobutyl-D-ala-OH Synthesis

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Compound of Interest

Compound Name: *Fmoc-beta-cyclobutyl-D-ala-OH*

Cat. No.: *B1334013*

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A comprehensive synthesis protocol for Fmoc- β -cyclobutyl-D-Ala-OH is not publicly available in the reviewed literature. The synthesis of this specific non-canonical amino acid involves a complex, multi-step process for which detailed experimental procedures have not been published in the provided search results.

The overall synthesis can be logically divided into two primary stages:

- **Asymmetric Synthesis of the Core Intermediate:** The creation of the β -cyclobutyl-D-alanine backbone. This is the most challenging step, requiring precise control of stereochemistry to obtain the desired D-enantiomer. Methodologies for the asymmetric synthesis of β -amino acids exist but a specific application to the cyclobutyl derivative is not detailed in the search results.^{[1][2]}
- **N-Terminal Protection:** The protection of the amino group of β -cyclobutyl-D-alanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.

While a protocol for the first stage is unavailable, a representative protocol for the second stage—Fmoc protection—can be described based on the well-documented synthesis of the similar compound, Fmoc- β -Ala-OH.^{[3][4]} This process involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Experimental Protocol: N-Fmoc Protection of a β -Amino Acid

This protocol is adapted from the synthesis of Fmoc- β -Ala-OH and is presented here as a representative method for the N-terminal protection step.[\[3\]](#)[\[4\]](#)

Materials:

- β -Amino Acid (e.g., β -Alanine)
- 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
- Sodium Carbonate (Na_2CO_3) or Sodium Bicarbonate (NaHCO_3)[\[4\]](#)[\[5\]](#)
- Dioxane[\[3\]](#)
- Water
- Diethyl ether or Ethyl Acetate
- Hydrochloric Acid (HCl), 2N solution
- Hexane

Procedure:

- Dissolution: The β -amino acid is dissolved in a 10% aqueous sodium carbonate solution in a flask.[\[3\]](#)[\[4\]](#)
- Cooling: The flask is cooled in an ice bath.[\[3\]](#)
- Addition of Fmoc-Cl: A solution of Fmoc-Cl in dioxane is added dropwise to the cooled amino acid solution while stirring.[\[3\]](#)
- Reaction: The reaction mixture is stirred continuously for 4-6 hours at room temperature.[\[4\]](#)
- Work-up & Extraction (Aqueous Phase): Water is added to the reaction mixture. The aqueous layer is separated and washed three times with diethyl ether to remove impurities.[\[3\]](#)[\[4\]](#)

- Acidification: The aqueous layer is cooled again in an ice bath and acidified to a pH of 2 using a 2N HCl solution.^{[3][4]}
- Work-up & Extraction (Organic Phase): The acidified aqueous layer is extracted three times with ethyl acetate.^{[3][4]}
- Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.^[4]
- Recrystallization: The crude product is recrystallized from a solvent mixture, such as ethyl acetate and hexane, to obtain the pure, solid Fmoc-protected amino acid.^{[3][4]}

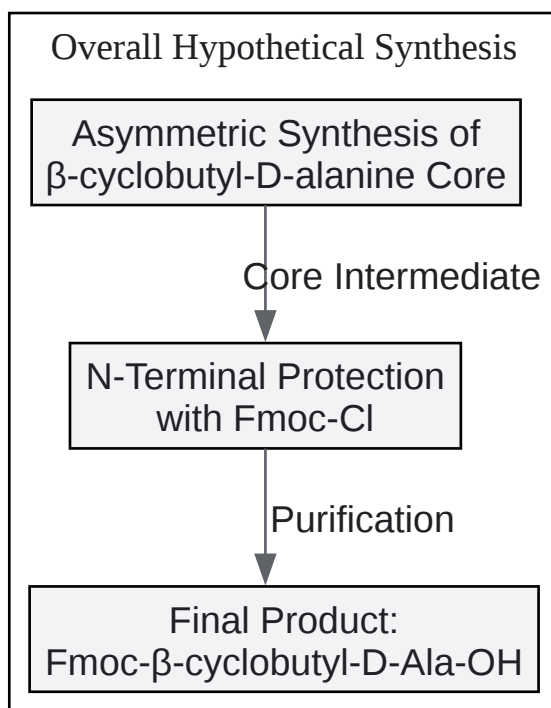
Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of Fmoc-β-Ala-OH.^{[3][4]} This data is provided as an example for the Fmoc-protection step.

Parameter	Value	Reference
Reactants		
β-Alanine	0.5 g (6.61 mmol)	[3][4]
Fmoc-Cl	1.45 g (5.61 mmol)	[3][4]
10% Na ₂ CO ₃ Solution	12 ml	[3][4]
Dioxane	10 ml	[3]
Reaction Conditions		
Reaction Temperature	0 °C to Room Temp.	[3]
Reaction Time	4 hours	[3][4]
Work-up & Purification		
Dilution Water	80 ml	[3][4]
Diethyl Ether Wash	3 x 75 ml	[3][4]
Ethyl Acetate Extraction	3 x 75 ml	[3][4]
Recrystallization Solvent	Ethyl Acetate:Hexane (1:2, v/v)	[3][4]
Results		
Final Product	Fmoc-β-Ala-OH	[3][4]
Yield	1.41 g (81%)	[3][4]

Synthesis Workflow Visualization

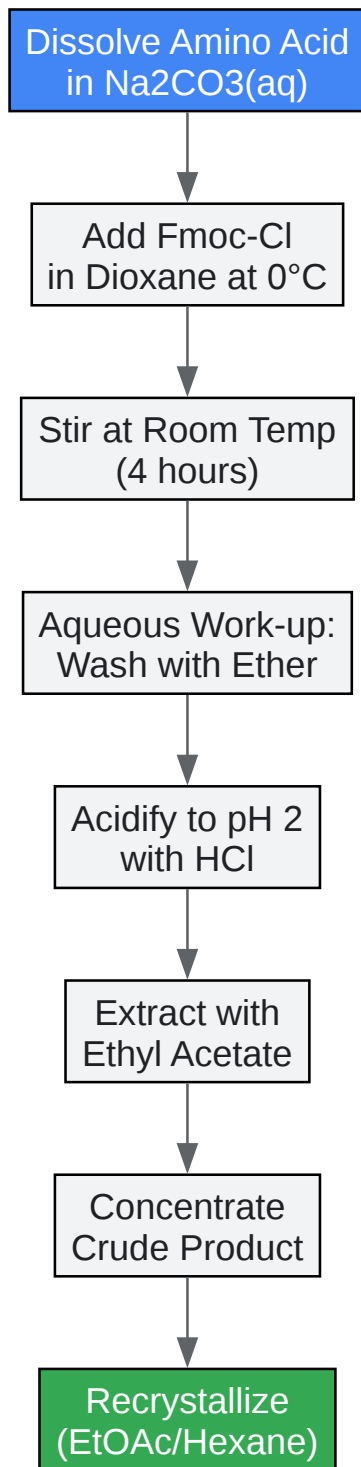
The following diagrams illustrate the logical flow of the synthesis.



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Caption: High-level hypothetical workflow for Fmoc-β-cyclobutyl-D-Ala-OH synthesis.

Detailed N-Fmoc Protection Workflow



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Caption: Detailed experimental workflow for the N-Fmoc protection step.

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